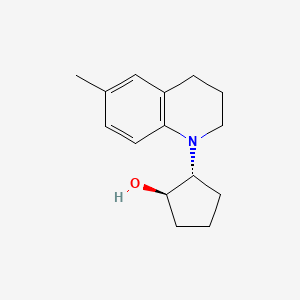![molecular formula C11H13N3O3S B13362602 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety, which contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides or sulfonic acids as reagents.
Attachment of the Methoxy-Dimethylphenyl Moiety: This step involves electrophilic aromatic substitution reactions, where the methoxy-dimethylphenyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted triazole derivatives.
科学的研究の応用
4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a sulfonyl group and a methoxy-dimethylphenyl moiety makes it a versatile compound for various applications.
特性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
4-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O3S/c1-8-5-11(9(2)4-10(8)17-3)18(15,16)14-6-12-13-7-14/h4-7H,1-3H3 |
InChIキー |
YAEGIBPNKAGSSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NN=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


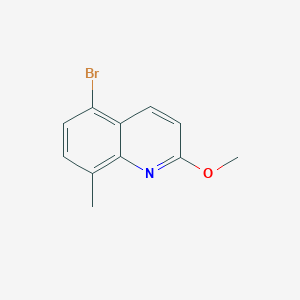
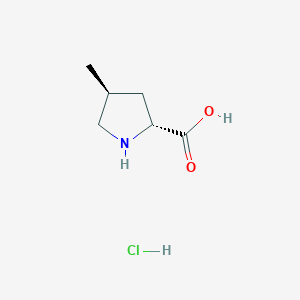
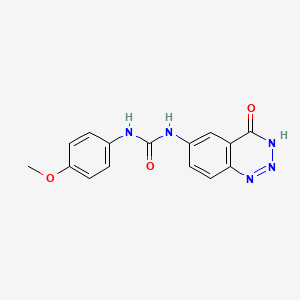
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)

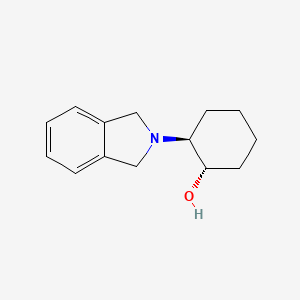
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)

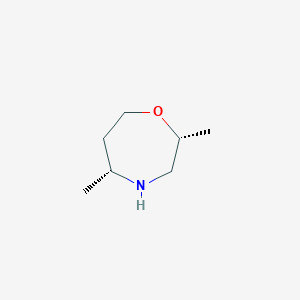
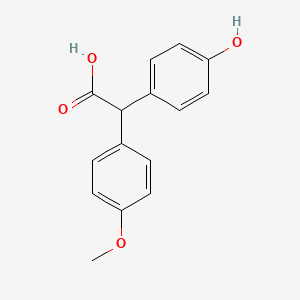
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
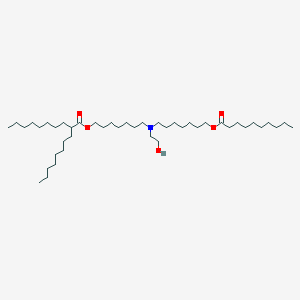
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
